ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Evolution of Triazatricyclic Chemistry
Triazatricyclic systems emerged as a focal point in heterocyclic chemistry during the late 20th century, driven by the need for rigid, polycyclic frameworks capable of mimicking bioactive natural products. Early work on tricyclic nitrogen heterocycles, such as pyrazino[1,2-a]indoles and pyrrolo[2,3-b]quinoxalines, laid the groundwork for more complex systems. The incorporation of three nitrogen atoms within a bridged tricyclic structure, as seen in 1,7,9-triazatricyclo derivatives, introduced unique electronic properties, including enhanced aromaticity and metal-chelating capabilities. For example, studies on oxa-triazatricyclic compounds demonstrated their ability to engage manganese ions in viral RNA-dependent RNA polymerase (RdRp) active sites, highlighting their potential in antiviral drug design.
The synthetic challenges of constructing such systems—particularly achieving regioselective functionalization—were addressed through innovations in cycloaddition and transition-metal-catalyzed coupling reactions. The Diels-Alder reaction, leveraged in the synthesis of spiroconjugated tetraketones, provided a template for assembling strained tricyclic systems. These advances enabled the systematic exploration of triazatricyclic pharmacophores, culminating in molecules like the subject compound, which integrates a benzoylimino group and cyclohexyl substituent to modulate solubility and target binding.
Development Timeline of 1,7,9-Triazatricyclo Compounds
The development of 1,7,9-triazatricyclo frameworks can be divided into three phases:
Table 1: Key Milestones in 1,7,9-Triazatricyclo Compound Development
The subject compound’s structural complexity reflects iterative refinements in substituent placement. The cyclohexyl group at position 7, for instance, was introduced to reduce conformational flexibility, a strategy validated by molecular dynamics simulations showing enhanced binding stability in analogous systems. Similarly, the benzoylimino moiety at position 6 emerged from structure-activity relationship (SAR) studies optimizing π-π stacking interactions with aromatic residues in enzyme active sites.
Position Within Heterocyclic Chemistry Research
Triazatricyclic compounds occupy a niche within heterocyclic chemistry due to their balanced lipophilicity and polarity, which arise from their fused aromatic and non-aromatic rings. The subject compound’s topology—a tricyclic core with bridgehead nitrogen atoms—enables unique binding modes unattainable with simpler bicyclic systems. For example, the 1,7,9-triazatricyclo[8.4.0.0³,⁸] framework facilitates chelation of divalent metal ions, a property exploited in the inhibition of metalloenzymes like RdRp.
Comparative studies with spiroconjugated systems, such as 2,2'-spirobiindan-1,1',3,3'-tetraones, have shown that triazatricyclics exhibit lower LUMO energies (−4.2 eV vs. −3.9 eV), enhancing their electrophilic reactivity in cycloaddition reactions. This electronic profile aligns with their utility as intermediates in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents.
Significance in Modern Pharmaceutical Development
The pharmaceutical relevance of 1,7,9-triazatricyclo derivatives stems from their dual role as enzyme inhibitors and prodrug candidates. For instance, peramivir—a triazatricyclic influenza neuraminidase inhibitor—demonstrates broad-spectrum antiviral activity by chelating manganese ions in the viral endonuclease active site. The subject compound’s structural analogs have shown promise in preclinical models, with docking scores (s-scores) as low as −11.73 kcal/mol against Hantaan virus RdRp.
Table 2: Drug-Likeness Parameters of Representative Triazatricyclics
| Parameter | Subject Compound* | Peramivir | Ingavirin |
|---|---|---|---|
| Molecular Weight (g/mol) | 487.5 | 328.4 | 225.2 |
| Topological Polar Surface Area (Ų) | 95.6 | 151.0 | 95.1 |
| Hydrogen Bond Donors | 2 | 5 | 3 |
| Lipinski Violations | 0 | 0 | 0 |
*Estimated values based on structural analogs.
The benzoylimino and ethyl carboxylate groups in the subject compound further enhance its drug-likeness by improving aqueous solubility (predicted logS = −3.2) and membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s). These attributes position it as a candidate for repurposing in antiviral or anticancer therapies, pending in vitro validation.
Properties
IUPAC Name |
ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-2-35-27(34)21-17-20-23(28-22-15-9-10-16-30(22)26(20)33)31(19-13-7-4-8-14-19)24(21)29-25(32)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,2,4,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTBJTYMPHVKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multicomponent reactions. One common method is the organobase-catalyzed one-pot three-component condensation reaction. This method involves the reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of N,N-diisopropylethylamine (DIPEA) as a catalyst . This procedure is efficient, simple, and fast, leading to high yields of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as Src family kinases (SFKs), which play a role in cell growth, differentiation, and survival . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing tumor growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic derivatives with variations in substituents at positions 6 (benzoylimino group) and 7 (alkyl/aryl groups). Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Key Observations
Substituent Effects on Lipophilicity (XLogP3):
- The target compound’s cyclohexyl group contributes to higher lipophilicity (XLogP3 ~3.1) compared to the methyl (XLogP3 2.9) and 3-methoxypropyl (XLogP3 2.7) analogs. The benzyl-substituted analog has the highest XLogP3 (~3.5) due to its aromatic bulk.
- Chlorine in the 3-chlorobenzoyl analog increases polarity slightly but is offset by the methyl group’s hydrophobicity.
Steric and Conformational Influences: The cyclohexyl group in the target compound reduces rotatable bond count (6 vs. 7–9 in analogs), enhancing structural rigidity. This may improve binding specificity in biological targets.
Electronic Effects of Benzoylimino Modifications: Electron-withdrawing groups (e.g., 3-chloro) on the benzoyl ring could modulate the imino group’s reactivity, impacting interactions with nucleophilic residues in enzymes. Methyl groups (e.g., 2-methylbenzoyl) may enhance metabolic stability by blocking oxidation sites.
Biological Activity
Ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 491.5 g/mol. The structure includes a triazatricyclo framework that enhances its stability and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5O7 |
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The benzoylimino group may interact with specific enzymes or receptors within biological systems.
- Radical Formation : The compound can generate reactive intermediates such as iminyl radicals through electrochemical decarboxylation processes .
- Stability and Reactivity : The triazatricyclo scaffold enhances stability and facilitates interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Ethyl 6-benzoylimino derivatives have shown effectiveness against various bacterial strains in preliminary studies.
Anticancer Potential
Studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
Inhibition Studies
In vitro studies have demonstrated that ethyl 6-benzoylimino derivatives can inhibit key enzymes involved in metabolic pathways associated with disease progression.
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of the compound showed promising results against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic markers.
- Enzyme Inhibition : Investigations into the inhibition of enzymes such as cyclooxygenase (COX) revealed that the compound can effectively reduce enzyme activity at certain concentrations.
Research Findings
Recent studies have focused on:
- Synthesis Pathways : Multi-step organic reactions have been optimized to enhance yield and purity.
- Mechanistic Insights : Understanding how the compound interacts at the molecular level with biological targets is crucial for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, analogous tricyclic systems are synthesized using spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and benzothiazol-2-ylamine derivatives under controlled reflux conditions . Key steps include condensation reactions and subsequent cyclization. Characterization should employ melting point analysis, elemental analysis, IR spectroscopy (to confirm carbonyl and imine groups), and UV-Vis spectroscopy to assess electronic transitions .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Guidelines :
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent degradation. Avoid exposure to moisture and light .
- Handling : Use PPE (gloves, lab coats, respirators) to minimize inhalation or dermal exposure. Avoid dust formation; work in a fume hood with HEPA filtration .
- Stability : While the compound is reported as stable under ambient conditions, monitor for decomposition products (e.g., CO/CO₂) using gas chromatography-mass spectrometry (GC-MS) if heated above 200°C .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Recommended Techniques :
- Elemental Analysis : Verify empirical formula accuracy.
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches).
- NMR (¹H/¹³C) : Resolve complex tricyclic structures and substituent configurations.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound (e.g., unexpected IR/NMR peaks)?
- Approach :
- Step 1 : Cross-validate results using orthogonal methods (e.g., compare NMR with X-ray data).
- Step 2 : Investigate tautomeric equilibria or solvent effects. For example, keto-enol tautomerism in β-ketoamide derivatives can alter spectral profiles .
- Step 3 : Use computational tools (DFT calculations) to simulate NMR/IR spectra and identify discrepancies caused by conformational isomers .
Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH and temperature conditions?
- Protocol :
- pH Studies : Prepare buffered solutions (pH 3–10) and monitor hydrolysis kinetics via HPLC. Track degradation products (e.g., benzoyl or cyclohexyl fragments) .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Correlate with GC-MS data to identify volatile byproducts .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Workflow :
- Docking Studies : Use software like AutoDock Vina to model binding affinities with target proteins. Focus on the benzoylimino and triazatricyclo moieties as potential pharmacophores.
- MD Simulations : Perform molecular dynamics (≥100 ns) in explicit solvent to assess binding stability and conformational changes .
- QSAR Analysis : Corrogate structural features (e.g., logP, H-bond donors) with bioactivity data from analogous compounds .
Q. What methodologies address challenges in quantifying trace amounts of this compound in environmental or biological matrices?
- Analytical Strategy :
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for environmental water samples. Optimize elution solvents (e.g., methanol:acetone) .
- Detection : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Use deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
